
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate, also known as EMOC, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. EMOC is a derivative of 1,3,4-oxadiazole, a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate is not fully understood, but several studies have suggested that the compound interacts with various enzymes and proteins in the body, leading to its observed biological activities. For example, Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine, leading to its potential use as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects:
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate has been shown to exhibit several biochemical and physiological effects, including the inhibition of various enzymes and proteins, the induction of apoptosis in cancer cells, and the modulation of the immune system. Additionally, the compound has been shown to exhibit low toxicity in animal models, making it a promising candidate for further development as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate has several advantages as a chemical reagent for laboratory experiments, including its high purity, stability, and ease of synthesis. However, the compound also has several limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for the study of Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate, including the development of new synthetic methods for the compound, the investigation of its potential applications in other fields of scientific research, and the further elucidation of its mechanism of action and biochemical and physiological effects. Additionally, the compound could be used as a starting point for the development of new drugs with improved efficacy and reduced toxicity.
Métodos De Síntesis
Several methods have been reported for the synthesis of Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate, including the reaction of ethyl acetoacetate with hydrazine hydrate and subsequent treatment with phosphorus oxychloride, the reaction of ethyl acetoacetate with hydrazine hydrate and acetic anhydride, and the reaction of ethyl acetoacetate with hydrazine hydrate and thionyl chloride. The yield and purity of the final product depend on the specific method used and the conditions of the reaction.
Aplicaciones Científicas De Investigación
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and analytical chemistry. The compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for the development of new drugs. Additionally, Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate has been used as a building block for the synthesis of various organic compounds, such as pyrazoles, pyridazines, and pyrimidines, which have potential applications in material science and analytical chemistry.
Propiedades
Número CAS |
125002-08-6 |
|---|---|
Nombre del producto |
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate |
Fórmula molecular |
C6H8N2O4 |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C6H8N2O4/c1-3-11-5(9)8-6(10)12-4(2)7-8/h3H2,1-2H3 |
Clave InChI |
CAQOHSULKVFNTA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(=O)OC(=N1)C |
SMILES canónico |
CCOC(=O)N1C(=O)OC(=N1)C |
Sinónimos |
1,3,4-Oxadiazole-3(2H)-carboxylic acid, 5-methyl-2-oxo-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)
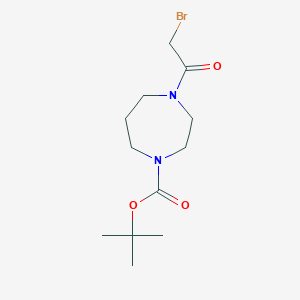
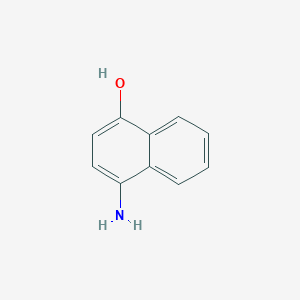

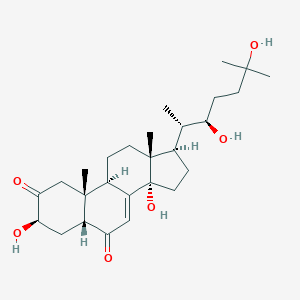



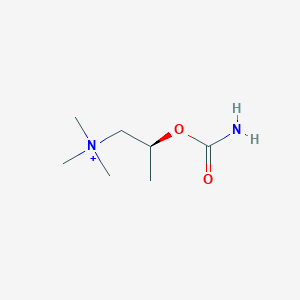

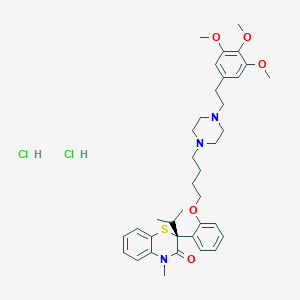
![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)

![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)